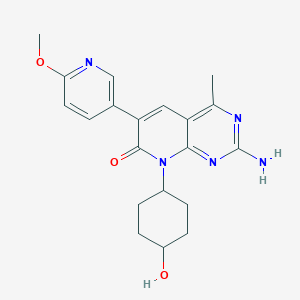
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis: is a chiral compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, including a cyclohexane ring with a methyl group and an oxo group at specific positions, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture under acidic conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- rac-ethyl (1R,3R)-3-aminocyclopentylpropanoate hydrochloride
- rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate
- rac-ethyl (1R,3R)-3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride
Uniqueness
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable for studying stereochemical effects in various applications.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
HFHVWBIOQFEYBA-HTQZYQBOSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCC(=O)[C@@H](C1)C |
SMILES canónico |
CCOC(=O)C1CCC(=O)C(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
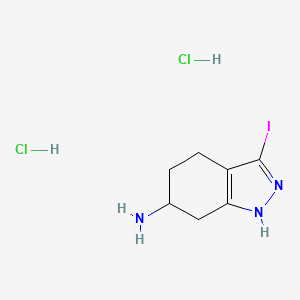
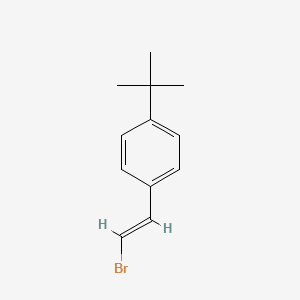

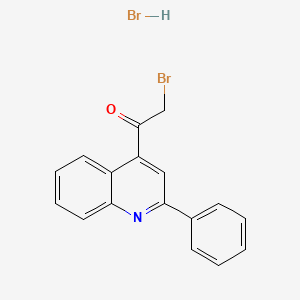
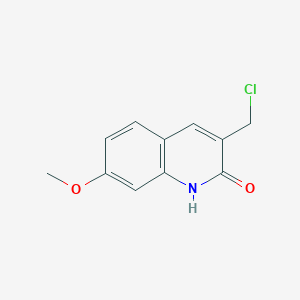
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
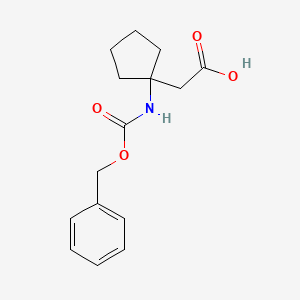
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
